4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde
CAS No.: 29122-74-5
Cat. No.: VC21348219
Molecular Formula: C13H19NO3
Molecular Weight: 237.29 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde - 29122-74-5](/images/no_structure.jpg)
CAS No. | 29122-74-5 |
---|---|
Molecular Formula | C13H19NO3 |
Molecular Weight | 237.29 g/mol |
IUPAC Name | 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzaldehyde |
Standard InChI | InChI=1S/C13H19NO3/c1-10(2)14-7-12(16)9-17-13-5-3-11(8-15)4-6-13/h3-6,8,10,12,14,16H,7,9H2,1-2H3 |
Standard InChI Key | BGHLBXLHZRCXRY-UHFFFAOYSA-N |
SMILES | CC(C)NCC(COC1=CC=C(C=C1)C=O)O |
Canonical SMILES | CC(C)NCC(COC1=CC=C(C=C1)C=O)O |
Appearance | Light Tan Solid |
Melting Point | >90°C |
Chemical Identity and Nomenclature
4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde is an organic compound characterized by a benzaldehyde moiety with a substituted propoxy chain containing both hydroxy and isopropylamino functional groups . This compound exists in both free base form and as various salts, with the hydrochloride derivative being commonly documented .
Identification Parameters
The compound is registered in chemical databases and literature under various identifiers. The free base form is identified by CAS Registry Number 29122-74-5, while the hydrochloride salt is assigned CAS number 1956321-87-1 . The compound is also known by several synonyms including:
Registration and Identification
PubChem assigns the CID 118995230 to the hydrochloride salt form, with the parent compound (free base) assigned CID 13621729 . The European Community (EC) Number for the hydrochloride salt is documented as 935-161-4 .
Chemical Structure and Properties
Molecular Structure
The compound features a para-substituted benzaldehyde core with a propoxy chain at the 4-position. This chain contains both a hydroxyl group at the 2-position and an isopropylamino group at the 3-position, creating a molecule with multiple functional centers that can participate in various chemical interactions .
Physical and Chemical Properties
The physical and chemical properties of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde are significantly influenced by its functional groups. The compound contains a benzaldehyde moiety with a formyl group (-CHO), contributing to its aromatic properties and reactivity . The presence of a hydroxy group (-OH) and an alkylamino group (specifically an isopropylamino group) enhances its solubility in polar solvents and provides sites for hydrogen bonding .
Table 1: Key Physical and Chemical Properties of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde
Property | Free Base | Hydrochloride Salt |
---|---|---|
Molecular Formula | C₁₃H₁₉NO₃ | C₁₃H₂₀ClNO₃ |
Molecular Weight | 237.30 g/mol (calculated) | 273.75 g/mol |
CAS Number | 29122-74-5 | 1956321-87-1 |
Functional Groups | Aldehyde, hydroxy, isopropylamino, ether | Same as free base plus hydrochloride |
EC Number | Not specified | 935-161-4 |
Creation Date in PubChem | Not specified | 2016-05-17 |
The propoxy chain introduces ether characteristics to the molecule, which influences its reactivity and interactions with other molecules . The ether linkage contributes to the compound's polarity while maintaining some hydrophobic character.
Significance in Pharmaceutical Chemistry
Structural Relationship to Beta-Blockers
The structural features of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde share significant similarities with beta-blocker medications, particularly bisoprolol and metoprolol. The hydroxypropoxy chain with an isopropylamine substituent represents a common pharmacophore element in many beta-adrenergic receptor antagonists, explaining why this compound appears as an intermediate or related impurity in their synthesis pathways.
Synthesis and Manufacturing Considerations
Formation During Pharmaceutical Synthesis
According to patent literature (WO2007069266A2), this aldehydic compound forms as an impurity during the synthesis of bisoprolol . The synthetic route described involves the reaction of 2-[[4-(2-isopropoxyethoxy)-methyl]-phenoxymethyl]oxirane with isopropylamine, during which this aldehydic impurity may form .
Removal and Control Strategies
Manufacturing processes have developed specific strategies to control or eliminate this impurity:
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Reduction: Sodium borohydride is utilized to reduce the aldehydic impurity, converting it to the corresponding alcohol .
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Adsorption: The patent describes passing the reaction mixture over a bed of neutral alumina, which effectively traps the 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde impurity .
These control strategies are essential for meeting pharmaceutical quality standards and specifications. The patent explicitly states: "The bed of neutral alumina traps the impurity 4-[2-hydroxy-3-[(l-methylethyl)amino]propoxy] benzenemethanol formed and makes the product free of this impurity" .
Analytical Detection and Characterization
Chromatographic Analysis
While comprehensive analytical data is limited in the available sources, the mention of LC-MS analysis in the context of related compounds suggests that liquid chromatography coupled with mass spectrometry represents an applicable analytical technique for detecting and characterizing this compound . This would be particularly relevant in pharmaceutical quality control contexts.
Structural Confirmation
The compound's structure can be confirmed through various spectroscopic techniques. The aldehyde functionality would produce characteristic signals in NMR spectroscopy (typically a singlet around 9-10 ppm) and a distinctive carbonyl stretching band in IR spectroscopy (usually around 1700 cm⁻¹). The aromatic ring and various functional groups would contribute additional diagnostic spectral features.
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